Bienvenue dans la boutique en ligne BenchChem!

Lamotrigineepimpuritya

Analytical Chemistry Quality Control Regulatory Science

Lamotrigine EP Impurity A (USP Related Compound C) is the mandated reference standard for quantifying oxidative degradation in lamotrigine APIs and finished dosage forms. Unlike Impurity G or synthetic intermediate 14W80, this specific 3-amino-triazinone compound exhibits unique chromatographic retention and spectral properties, enabling robust HPLC assay validation per EP/USP monographs. Essential for ANDA filing, forced degradation studies, and QC batch release. Available at ≥98% purity with full characterization data (COA, HPLC, MS). Not for human use; for analytical R&D only.

Molecular Formula C9H7Cl3N4O
Molecular Weight 293.5 g/mol
Cat. No. B13036364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamotrigineepimpuritya
Molecular FormulaC9H7Cl3N4O
Molecular Weight293.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(NC2=O)N.Cl
InChIInChI=1S/C9H6Cl2N4O.ClH/c10-5-3-1-2-4(6(5)11)7-8(16)13-9(12)15-14-7;/h1-3H,(H3,12,13,15,16);1H
InChIKeyZZVZWCUEXXMTJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lamotrigine EP Impurity A: A Defined Reference Standard for Lamotrigine Quality Control


Lamotrigine EP Impurity A (CAS 252186-78-0), chemically 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one, is a well-characterized impurity and degradation product of the antiepileptic drug lamotrigine. It is also designated as Lamotrigine USP Related Compound C and is a known in vivo metabolite of the parent drug . This compound is a critical component in pharmaceutical quality control and analytical method development, as its presence and concentration are key indicators of the purity and stability of lamotrigine active pharmaceutical ingredients (APIs) and finished dosage forms [1].

Why Lamotrigine EP Impurity A Cannot Be Substituted with Other Lamotrigine Impurities or the Parent Drug


Lamotrigine EP Impurity A cannot be generically substituted with other lamotrigine impurities, such as Impurity G or the synthetic intermediate 14W80, nor with the parent drug lamotrigine. The primary reason is its distinct chemical structure, which results in unique chromatographic retention behavior, spectral properties, and toxicological profile. For instance, while 14W80 is an isobaric intermediate requiring complex LC-MS/MS methods for detection [1], Impurity A is an oxidative degradation product that is monitored via robust HPLC methods [2]. Furthermore, its regulatory classification and specified limits in pharmacopoeias like the EP and USP mandate its specific, quantitative measurement. Using a different compound as a reference standard would invalidate analytical results, fail to meet regulatory requirements, and could mask critical quality issues in lamotrigine manufacturing.

Quantitative Differentiation of Lamotrigine EP Impurity A for Analytical and Procurement Decisions


Chemical Identity and Regulatory Classification vs. Lamotrigine Impurity G

Lamotrigine EP Impurity A is a distinct chemical entity (3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one) with a unique molecular weight of 257.08 g/mol, differentiating it from other impurities like Lamotrigine Impurity G (256.09 g/mol) [1]. This difference in mass and structure ensures unique chromatographic separation and detection, which is critical for specificity in analytical assays. The compound is officially recognized in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is listed as a specified impurity with a defined acceptance limit [2].

Analytical Chemistry Quality Control Regulatory Science

Role as a Synthetic Route and Degradation Marker vs. Isobaric Impurity 14W80

Lamotrigine EP Impurity A functions as a marker for oxidative degradation during both synthesis and storage, as it is formed via desamination and oxidation of the triazine ring [1]. In contrast, the principal synthetic route indicative impurity for lamotrigine is 14W80, which is an isobaric intermediate [2]. This functional difference dictates the choice of analytical methodology: Impurity A is typically monitored via standard reversed-phase HPLC with UV detection, while 14W80 requires more complex techniques like LC-MS/MS with in-source fragmentation to overcome isobaric interference [2].

Synthetic Chemistry Impurity Profiling Analytical Method Development

Toxicological Classification as an Acute Toxicant vs. Parent Drug Lamotrigine

Lamotrigine EP Impurity A is classified as a toxic compound with an acute oral toxicity risk (Risk Code 25: Toxic if swallowed) and carries a UN hazard classification of UN 2811 (Toxic solid, organic, n.o.s.) . The parent drug, lamotrigine, while having its own safety profile (e.g., risk of serious skin rash), is intended for therapeutic use and does not carry this specific hazard classification for its pure form as a standard [1]. This distinction necessitates strict handling and storage protocols for the impurity standard that differ from those for the API.

Toxicology Safety Data Regulatory Compliance

Stability and Storage Requirements vs. Lamotrigine EP Impurity G

Lamotrigine EP Impurity A requires specific storage conditions to maintain its integrity as a reference standard. While detailed stability data is often provided in Certificates of Analysis, vendor information consistently recommends storage at 2-8°C in a refrigerator for long-term stability, contrasting with some other lamotrigine impurities that may be stable at room temperature . For instance, the parent drug lamotrigine is typically stored at controlled room temperature, while Impurity A's refrigerated requirement suggests a higher sensitivity to degradation at ambient conditions [1].

Stability Studies Pharmaceutical Analysis Reference Standard Management

Primary Application Scenarios for Lamotrigine EP Impurity A in Pharmaceutical R&D and Manufacturing


Pharmaceutical Quality Control and Batch Release Testing

Lamotrigine EP Impurity A is an essential reference standard for the quantitative analysis of impurity levels in lamotrigine active pharmaceutical ingredient (API) and finished drug products. Its use is mandated for compliance with regulatory monographs from the EP and USP [1]. Analytical methods, such as the robust HPLC assay developed by Čolović et al., rely on this specific impurity standard to accurately determine its concentration in tablet formulations, ensuring that the product meets established purity specifications and is safe for patient use [2].

Analytical Method Development and Validation

This impurity is critical for developing and validating new analytical methods for lamotrigine. Its distinct chemical properties, including its molecular weight and UV absorption, are used to establish method parameters such as resolution, linearity, accuracy, and limit of detection/quantitation [1]. As highlighted in the study by Čolović et al., the chromatographic behavior of Impurity A is a key parameter in optimizing and validating chaotropic chromatography assays for routine pharmaceutical analysis [2].

Forced Degradation and Stability Studies

Lamotrigine EP Impurity A serves as a marker for the oxidative degradation of lamotrigine. In forced degradation studies (stress testing), lamotrigine drug substance or product is exposed to oxidative conditions (e.g., hydrogen peroxide) to identify and quantify degradation products [1]. The formation of Impurity A under these conditions confirms the compound's identity as a relevant degradation product, and its quantitation helps establish the stability-indicating nature of the analytical method and the shelf life of the drug product [2].

Abbreviated New Drug Application (ANDA) Submissions

For generic pharmaceutical companies filing an ANDA, demonstrating the pharmaceutical equivalence and purity of their generic lamotrigine product is paramount. Lamotrigine EP Impurity A is a required reference standard for characterizing and quantifying a specified impurity in the generic product [1]. Data generated using this standard is a critical component of the chemistry, manufacturing, and controls (CMC) section of the ANDA, demonstrating to regulatory agencies that the generic product's impurity profile is comparable to the reference listed drug (RLD) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamotrigineepimpuritya

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.